4-((2-Chloroethyl)methylamino)-2-butynyl N-(3-chlorophenyl)carbamate
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and chemical stability. It also involves understanding how the compound behaves under different conditions .Scientific Research Applications
Muscarinic Receptor Studies :
- It has been used to study muscarinic receptors due to its selectivity and irreversible actions. It has been observed to alkylate muscarinic receptors in rat cerebral cortex homogenates and cause irreversible blockade of central muscarinic receptors after intravenous administration in mice (Ringdahl et al., 1990).
Herbicide Degradation Studies :
- The compound's hydrolytic degradation pathway was studied, revealing that it leads to the formation of 3-chloroaniline via a nucleophilic substitution reaction (Bergon et al., 1987).
Pharmacology :
- In pharmacological research, derivatives of this compound have been synthesized and studied for their muscarinic agonist properties and potential for in vivo and in vitro receptor inactivation studies (Ringdahl et al., 1989).
Agricultural Applications :
- Its use as a herbicide (Barban) and the kinetics of its alkaline hydrolysis have been explored. This includes investigating its dechlorination kinetics in alkaline media (Bergon et al., 1980).
- The compound has also been investigated for its potential as a herbicidal antidote in agricultural settings (Hoffmann, 1962).
Antitumor Research :
- Its derivatives have been studied for their potential as novel broad-spectrum antitumor agents (Stevens et al., 1984).
Nanoparticle Carrier Systems :
- Research has been conducted on using similar carbamate compounds in nanoparticle systems for sustained release of fungicides, highlighting the potential of such systems in reducing environmental toxicity (Campos et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[2-chloroethyl(methyl)amino]but-2-ynyl N-(3-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-18(9-7-15)8-2-3-10-20-14(19)17-13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJSBXOPWFLIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC#CCOC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123567-33-9 (oxalate) | |
Record name | BR 383 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123567328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10924541 | |
Record name | 4-[(2-Chloroethyl)(methyl)amino]but-2-yn-1-yl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123567-32-8 | |
Record name | BR 383 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123567328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2-Chloroethyl)(methyl)amino]but-2-yn-1-yl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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